5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The 2-chlorobenzyl and 3-methoxybenzyl substituents at positions 1 and N, respectively, confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-14-7-4-5-12(9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-6-2-3-8-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMOSZXHPCJACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Triazole Carboxamide Derivatives
Key Observations:
- Halogen vs. Methoxy Groups: The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions with bacterial LexA compared to 3-chlorobenzyl () or 4-fluorobenzyl analogs (). The 3-methoxybenzyl substituent likely improves solubility compared to non-polar groups like benzyl .
- β-Turn Mimetic Activity : The carbamoylmethyl-substituted analog () inhibits LexA self-cleavage via β-turn mimicry (IC₅₀ = 32 µM). The target compound’s 2-chloro and 3-methoxy groups may similarly stabilize β-turn interactions, though structural studies are needed .
- Antiproliferative Activity : Benzyl and 4-methoxyphenyl analogs () show activity against renal and CNS cancers, suggesting that the target compound’s substituents could be optimized for oncology applications.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The 3-methoxy group in the target compound may reduce oxidative metabolism compared to halogenated analogs like 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-... (). However, glucuronidation of the methoxy group could occur, as seen in CAI (), necessitating further study.
- Cytotoxicity : The carbamoylmethyl analog () exhibits low cytotoxicity, a trait likely shared by the target compound due to its polar 3-methoxy group .
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